molecular formula C20H13ClN4O3 B3011145 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 313275-19-3

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B3011145
CAS No.: 313275-19-3
M. Wt: 392.8
InChI Key: CFTKJWSFAAQDPZ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to interact with various biological targets, including dna and certain proteins .

Mode of Action

The compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties . This interaction with DNA can lead to changes in the genetic material of the cell, potentially leading to cell death, which explains its high cytotoxic activities .

Biochemical Pathways

Benzimidazole derivatives have been reported to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, and reduce tnf-α expression in mice . This suggests that the compound may affect pain perception and inflammatory response pathways.

Result of Action

The compound has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . This suggests that the compound’s action results in cell death, making it potentially useful in cancer treatment.

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the absorption-emission properties of molecules containing benzimidazole units have been studied as a function of their environment . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile and ethanol, and catalysts such as potassium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-15-10-9-12(25(27)28)11-14(15)20(26)24-16-6-2-1-5-13(16)19-22-17-7-3-4-8-18(17)23-19/h1-11H,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTKJWSFAAQDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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